

Application Notes and Protocols for Oral Administration of FR260010 Free Base

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Compound of Interest

Compound Name: FR260010 free base

Cat. No.: B1674030

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These application notes provide a comprehensive guide for the preparation and oral administration of **FR260010 free base**, a selective 5-HT_{2C} receptor antagonist, for preclinical research. Due to its low aqueous solubility, appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.

Physicochemical Properties of FR260010 Free Base

A summary of the key physicochemical properties of **FR260010 free base** is presented in Table 1. Understanding these properties is essential for selecting an appropriate formulation strategy.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₉ N ₅	[1]
Molecular Weight	353.42 g/mol	[1]
LogP	4.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Solubility		
In Vitro	Soluble in DMSO. May require other solvents like H ₂ O, Ethanol, or DMF for complete dissolution.	[1]
In Vivo	Low water solubility is expected.	[1]

Recommended Formulations for Oral Administration

Given the low aqueous solubility of **FR260010 free base**, several formulation strategies can be employed for oral administration in preclinical models. Table 2 outlines common vehicle compositions that can be adapted for this compound. The choice of formulation will depend on the desired dose, vehicle viscosity, and study-specific requirements.

Formulation Type	Vehicle Composition	Notes
Suspension	0.2% Carboxymethyl cellulose (CMC) in water	A simple suspension for administering the compound as a solid dispersion. Requires sonication and vigorous mixing to ensure homogeneity.
0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC) in water	The addition of a surfactant (Tween 80) can improve the wettability and dispersion of the compound.	
Solution	Polyethylene glycol 400 (PEG400)	A non-aqueous vehicle that can dissolve compounds with low water solubility. The viscosity may need to be considered for ease of administration.
DMSO, PEG300, Tween 80, and saline/water	A multi-component system often used for poorly soluble compounds. DMSO acts as the primary solvent, PEG300 as a co-solvent, Tween 80 as a surfactant to maintain the compound in solution upon dilution, and saline or water as the final diluent.	

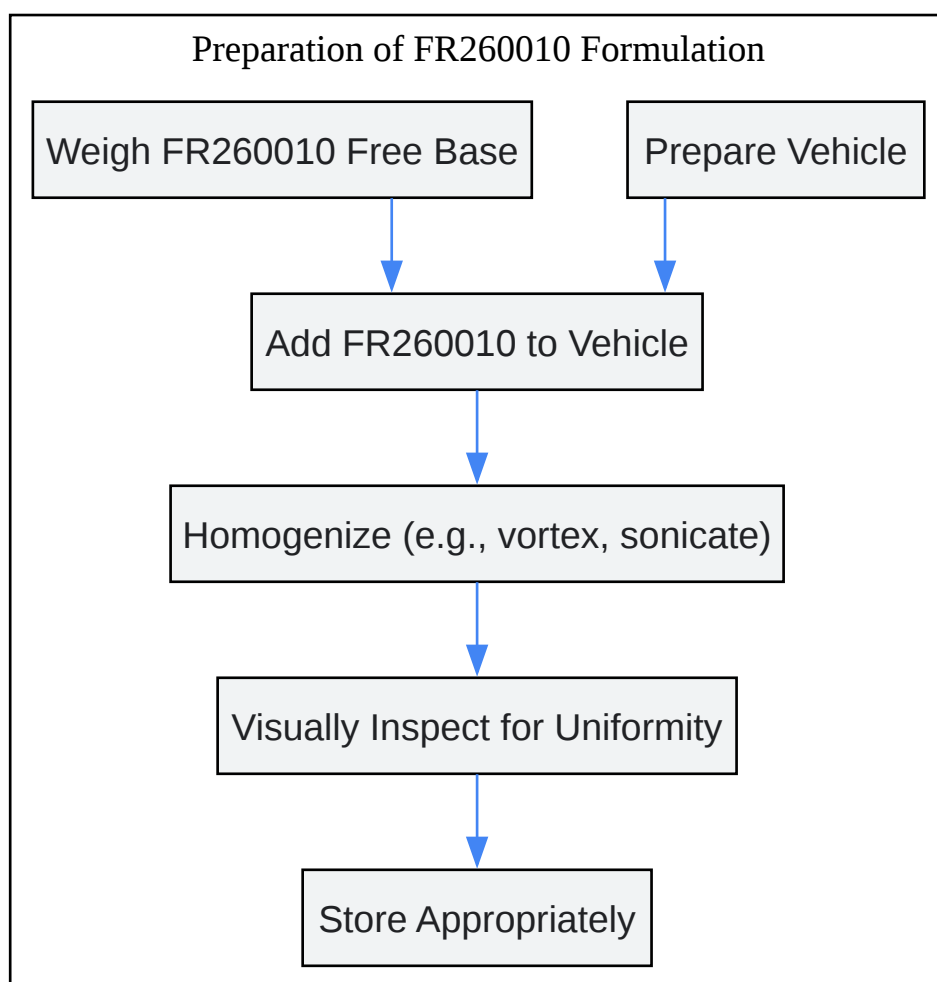
In Vivo Dosing Information

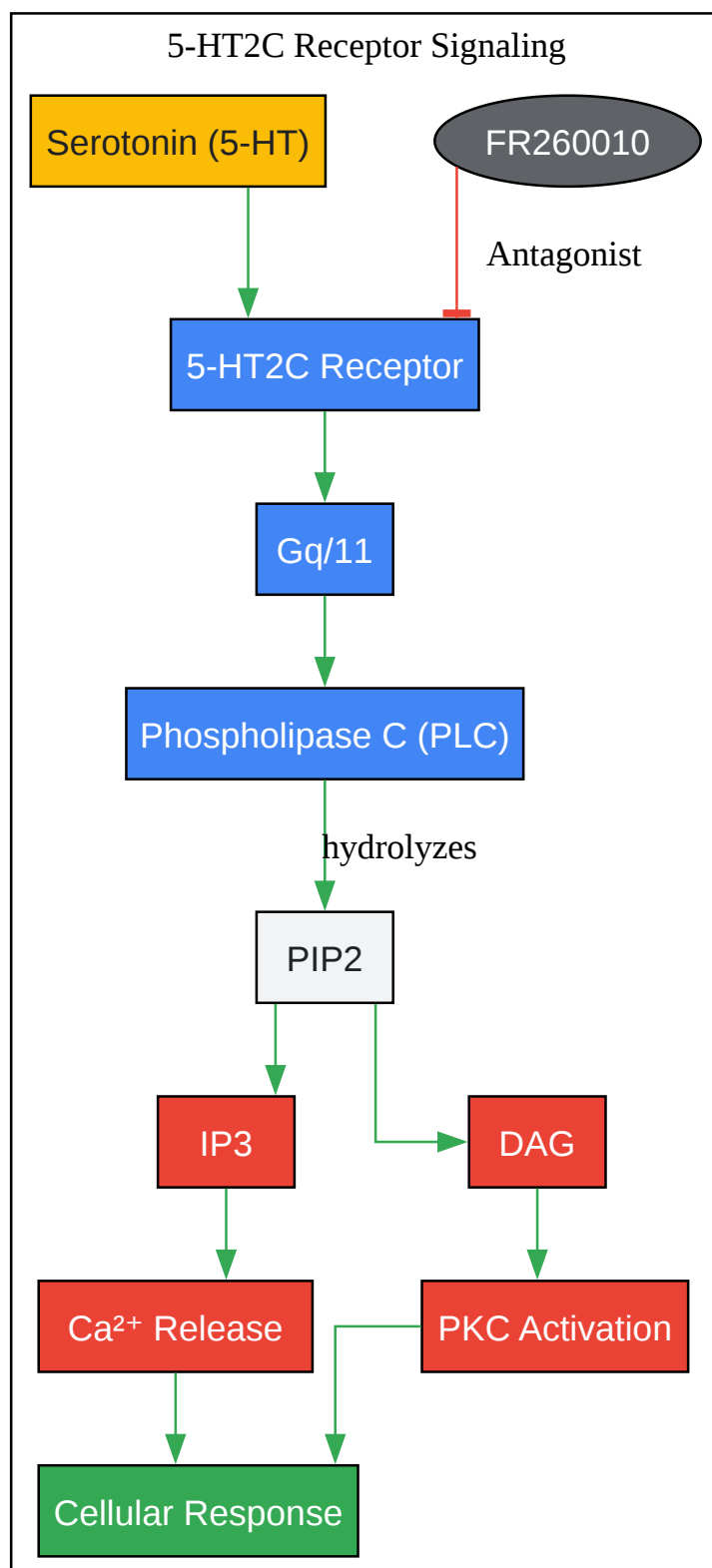
Published studies have demonstrated the oral activity of FR260010 in rodent models. Table 3 summarizes the effective dose ranges from a key study.

Species	Dose Range (p.o.)	Effect	Reference
Rats & Mice	0.1 - 3.2 mg/kg	Anxiolytic effects	[2]
Rats	1.89 mg/kg (ID ₅₀)	Inhibition of m-CPP-induced hypolocomotion	[2]
Rats	2.84 mg/kg (ID ₅₀)	Inhibition of m-CPP-induced hypophagia	[2]

Experimental Workflow for Formulation Preparation

The following diagram illustrates a general workflow for the preparation of an oral formulation of **FR260010 free base**.





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References

- 1. FR260010 | 5-HT_{2C} receptor antagonist | CAS# 374555-75-6 | InvivoChem [[invivochem.com](https://www.invivochem.com)]
- 2. Anxiolytic activity of a novel potent serotonin 5-HT_{2C} receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
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